REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([NH2:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH:12](OCC)=[O:13]>>[CH:12]([NH:8][CH:6]1[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3][C:2]([CH3:11])([CH3:1])[CH2:7]1)=[O:13]
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Name
|
|
Quantity
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78 g
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Type
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reactant
|
Smiles
|
CC1(NC(CC(C1)N)(C)C)C
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Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
|
C(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The precipitate which separated out
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Type
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FILTRATION
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Details
|
was filtered off under suction
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Type
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WASH
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Details
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washed with a little petroleum ether
|
Type
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CUSTOM
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Details
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recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1CC(NC(C1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |